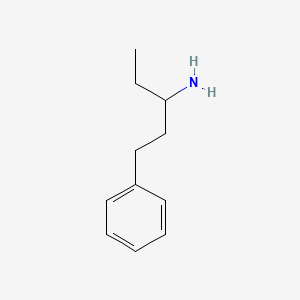

1-Phenylpentan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSQENXHYZSNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Phenylpentan-3-amine from 1-Phenylpentan-3-one: A Technical Guide for Medicinal Chemistry

Executive Summary & Pharmacological Rationale

1-Phenylpentan-3-one is a versatile aliphatic-aromatic ketone utilized extensively as a building block in medicinal chemistry. Its direct conversion to 1-phenylpentan-3-amine via reductive amination yields a critical structural analogue of neuroactive phenethylamines. These N-substituted 3-amino-1-phenylpentane derivatives are actively investigated for their capacity to modulate central nervous system (CNS) targets, particularly GABA_A receptors, making them highly relevant in the development of novel anticonvulsant therapeutics[1].

This whitepaper details the mechanistic causality, experimental protocols, and analytical validation required to synthesize 1-phenylpentan-3-amine with high chemoselectivity and enantiopurity.

Mechanistic Causality of Reductive Amination

The synthesis of primary amines from ketones is notoriously prone to over-alkylation, which leads to unwanted secondary or tertiary amine byproducts. To achieve absolute chemoselectivity for the primary amine, the reaction architecture must manipulate a delicate thermodynamic equilibrium.

-

Imine Condensation: The ketone (1-phenylpentan-3-one) is reacted with a massive molar excess of an ammonia equivalent (e.g., ammonium acetate, NH₄OAc). This excess drives the equilibrium toward the hemiaminal intermediate, which subsequently dehydrates under mildly acidic conditions to form the target imine.

-

Chemoselective Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. These hydrides are uniquely stable in weakly acidic environments (pH 6–8) and selectively reduce the protonated iminium ion much faster than the unreacted carbonyl group. This kinetic preference effectively traps the primary amine and prevents further alkylation[1][2].

Mechanistic pathway of reductive amination from ketone to primary amine.

Experimental Methodologies

Protocol A: Chemoselective Borohydride-Mediated Amination (Racemic Synthesis)

This self-validating protocol utilizes modified reductive amination conditions adapted for mild hydride reduction, ensuring high yields of the primary amine without over-alkylation.

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 1-phenylpentan-3-one in anhydrous methanol (to achieve a 0.2 M concentration). Methanol is selected specifically to ensure the complete solvation of the ammonium salts.

-

Imine Formation: Add 10.0 equivalents of ammonium acetate (NH₄OAc). The massive stoichiometric excess is the primary causal factor preventing secondary amine formation. Stir at room temperature for 2 hours. The acetate acts as a mild Brønsted acid to activate the carbonyl carbon.

-

Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is often preferred in modern pharmaceutical synthesis to avoid toxic cyanide waste streams[1][2].

-

Quench & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. This neutralizes the acid and safely destroys unreacted hydride. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the pure racemic 1-phenylpentan-3-amine.

Protocol B: Biocatalytic Asymmetric Amination (Enantiopure Synthesis)

For advanced drug development, isolating the specific (R)- or (S)-enantiomer is critical. Engineered Amine Dehydrogenases (AmDH), particularly those derived from Rhodococcus sp. phenylalanine dehydrogenase, exhibit exceptional catalytic activity toward "bulky-bulky" ketones like 1-phenylpentan-3-one[3][4].

-

Enzyme Preparation: Suspend the engineered (R)-selective AmDH and a cofactor recycling enzyme (e.g., Candida boidinii Formate Dehydrogenase, Cb-FDH) in an ammonia/ammonium formate buffer (1 M, pH 8.5).

-

Biocatalytic Conversion: Add 1-phenylpentan-3-one (50 mM) and a catalytic amount of NAD⁺ (1 mM). The ammonium formate buffer serves a dual, highly atom-efficient purpose: it provides both the nitrogen source (ammonia) and the reducing equivalents (formate)[3].

-

Incubation & Recovery: Incubate the mixture at 30 °C for 24–48 hours. This reaction produces only water and inorganic carbonate as byproducts. Extract with ethyl acetate to recover the enantiopure (R)-1-phenylpentan-3-amine.

Step-by-step experimental workflow and analytical validation process.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of the two distinct synthetic strategies:

| Parameter | Protocol A: Hydride Reduction | Protocol B: Biocatalytic (AmDH) |

| Nitrogen Source | Ammonium Acetate (NH₄OAc) | Ammonia / Ammonium Formate |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | NAD(P)H (Recycled via FDH) |

| Typical Yield | 72% – 85% | >99% Conversion |

| Enantiomeric Excess (ee) | 0% (Racemic) | >99% (R)-enantiomer |

| Primary Byproducts | Borate salts, trace secondary amines | Water, Carbonate |

| Scalability | High (Standard Chemical Plant) | Medium (Requires enzyme engineering) |

Self-Validating Quality Control & Analytical Verification

To ensure the trustworthiness of the synthesized batch and verify that no over-alkylation occurred, the protocol must be self-validating through rigorous analytical checks:

-

¹H NMR (CDCl₃): The definitive marker of successful conversion is the complete disappearance of the ketone's alpha-protons and the emergence of a new methine multiplet (approx. 2.7–2.9 ppm) corresponding to the CH-NH₂ proton.

-

HRMS (ESI-TOF): Calculated for C₁₁H₁₈N[M+H]⁺: 164.1434. The presence of this exact mass confirms the primary amine structure and rules out the formation of secondary/tertiary amine dimers.

-

Chiral HPLC: For Protocol B, enantiomeric excess is validated using a chiral stationary phase (e.g., Chiralcel OD-H), ensuring the >99% ee requirement for pharmacological testing is met[3][4].

References

-

BenchChem. Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents. 1

-

Master Organic Chemistry. Reductive Amination, and How It Works. 2

-

National Institutes of Health (PMC). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. 3

-

MDPI. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. 4

Sources

Reductive Amination of 1-Phenylpentan-3-one: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Chemoselective Optimization

Introduction & Pharmacological Rationale

In the landscape of medicinal chemistry, the rapid and reliable construction of C-N bonds is paramount for generating diverse chemical libraries. 1-Phenylpentan-3-one serves as a highly versatile aliphatic-aromatic ketone scaffold, frequently utilized in the synthesis of neuroactive 3-amino-1-phenylpentane derivatives[1].

These resulting amine derivatives exhibit profound structural homology to established central nervous system (CNS) modulators. Specifically, they are investigated for their capacity to target and allosterically modulate

Fig 1. Downstream CNS modulation pathway of 3-amino-1-phenylpentane derivatives.

Mechanistic Causality: The Case for Sodium Triacetoxyborohydride (STAB)

The reductive amination of sterically hindered or electronically deactivated ketones presents specific chemoselective challenges. The choice of reducing agent dictates the equilibrium of the transient iminium species and prevents the premature reduction of the starting ketone into a secondary alcohol.

According to the foundational protocol developed by [2], Sodium triacetoxyborohydride (

Causality behind the selection of STAB:

-

Steric and Electronic Attenuation: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is too mild to reduce 1-phenylpentan-3-one directly but is sufficiently reactive to reduce the more electrophilic protonated iminium ion[2].

-

Toxicity Profile: STAB replaces Sodium Cyanoborohydride (

), eliminating the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous acidic workups[3]. -

Solvent Kinetics: Reactions utilizing STAB are demonstrably faster and higher yielding in 1,2-dichloroethane (DCE) compared to tetrahydrofuran (THF)[4].

Comparative Analysis of Reducing Agents

| Reducing Agent | Reactivity | Selectivity (Iminium vs. Ketone) | Toxicity Profile | Preferred Solvents |

| Mild | Exceptionally High | Low (No cyanide byproducts) | DCE, DCM, THF | |

| Moderate | High | High (Generates toxic HCN gas) | MeOH, EtOH, THF | |

| Strong | Low (Reduces ketones directly) | Low | MeOH, EtOH |

Synthetic Workflow & Reaction Dynamics

The transformation from 1-phenylpentan-3-one to its corresponding amine is a self-validating system where each step must reach equilibrium before the next is initiated. The addition of a Brønsted acid (glacial acetic acid) is critical when dealing with ketones, as it protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine[2],[4].

Fig 2. Mechanistic workflow of the reductive amination of 1-phenylpentan-3-one.

Experimental Protocol: Synthesis of N-Benzyl-1-phenylpentan-3-amine

This methodology provides a reliable, high-yielding route for synthesizing N-benzyl-1-phenylpentan-3-amine, utilizing standard Schlenk techniques and chemoselective reduction[1],[2].

Reagents & Materials

-

1-Phenylpentan-3-one: 1.0 equiv (10 mmol, 1.62 g)

-

Benzylamine: 1.1 equiv (11 mmol, 1.18 g)

-

Sodium triacetoxyborohydride (STAB): 1.5 equiv (15 mmol, 3.18 g)

-

Glacial acetic acid (AcOH): 1.0 equiv (10 mmol, 0.60 g)

-

1,2-Dichloroethane (DCE): 30 mL (Anhydrous)

Step-by-Step Methodology

-

Imine Condensation (Activation Phase):

-

Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with Argon, dissolve 1-phenylpentan-3-one (1.62 g) in 30 mL of anhydrous DCE.

-

Action: Add benzylamine (1.18 g) in one portion, followed immediately by the dropwise addition of glacial acetic acid (0.60 g).

-

Causality: Acetic acid acts as a crucial catalyst. Because 1-phenylpentan-3-one is sterically bulkier and less electrophilic than an aldehyde, the acid lowers the activation energy for hemiaminal formation[2].

-

-

Intermediate Maturation:

-

Action: Stir the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours.

-

Causality: This maturation period ensures the equilibrium shifts toward the iminium ion. Premature addition of the reducing agent can lead to competitive reduction of the unreacted ketone[4].

-

-

Chemoselective Reduction:

-

Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add STAB (3.18 g) portion-wise over 15 minutes.

-

Causality: Portion-wise addition mitigates the mild exotherm. The low temperature further suppresses any background reduction of the ketone, maximizing the chemoselectivity of STAB toward the iminium species[2].

-

-

Reaction Monitoring (Self-Validation):

-

Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.

-

Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The reaction is complete when the UV-active ketone spot is entirely consumed.

-

-

Quenching & Workup:

-

Action: Quench the reaction by carefully adding 20 mL of saturated aqueous

. Stir vigorously for 15–30 minutes until gas evolution ceases. -

Causality: The basic bicarbonate neutralizes the acetic acid and hydrolyzes any unreacted STAB, safely releasing

gas rather than toxic byproducts[3].

-

-

Isolation & Purification:

-

Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 x 15 mL).

-

Action: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

. Filter and concentrate under reduced pressure. -

Action: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-benzyl-1-phenylpentan-3-amine.

-

Advanced Perspectives: Biocatalytic Reductive Amination

While the STAB-mediated protocol is the gold standard for racemic synthesis, modern drug development often requires strict enantiopurity. Recent advancements in biocatalysis have introduced engineered Amine Dehydrogenases (AmDH) capable of performing highly stereoselective reductive aminations on bulky ketones.

Enzymes engineered from Rhodococcus species have successfully converted "bulky-bulky" substrates like 1-phenylpentan-3-one into chiral amines with

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry (1996).[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.[Link]

-

Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PubMed Central (PMC).[Link]

-

Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic characterization of 1-Phenylpentan-3-amine (NMR, IR, MS)

Spectroscopic Characterization of 1-Phenylpentan-3-amine: A Comprehensive Technical Guide

Introduction & Analytical Significance

1-Phenylpentan-3-amine (

Often synthesized via the reductive amination of 1-phenylpentan-3-one (2[2]), the compound requires orthogonal spectroscopic techniques to confirm not only the success of the reduction but also the exact regiochemistry and stereochemical environment of the molecule. This guide details the causally-driven methodologies for its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization.

Caption: Comprehensive orthogonal spectroscopic workflow for the structural validation of 1-phenylpentan-3-amine.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 1-phenylpentan-3-amine is highly distinct due to the presence of the chiral center at C3.

Expertise & Causality in H NMR

Because C3 is a stereocenter, the adjacent methylene protons on C2 (between the benzylic carbon and the amine) and C4 (the ethyl group) are diastereotopic . Even with free bond rotation, these protons exist in different spatial and magnetic environments. Consequently, rather than appearing as simple integrated multiplets, the four aliphatic methylene protons resolve into four distinct, complex multiplets between 1.29 and 1.79 ppm[3].

Table 1:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |

|---|---|---|---|---|

| 7.30 – 7.25 | Multiplet (m) | 2H | Aromatic (meta) | Standard aromatic shielding. |

| 7.22 – 7.15 | Multiplet (m) | 3H | Aromatic (ortho, para) | Standard aromatic shielding. |

| 2.79 – 2.71 | Multiplet (m) | 1H | C3-H (

Table 2:

| Chemical Shift (δ, ppm) | Assignment | Structural Causality |

|---|---|---|

| 142.61 | C-Ar (Ipso) | Quaternary carbon, heavily deshielded by ring current. |

| 128.50, 128.49, 125.86 | C-Ar (o, m, p) | Aromatic methine carbons. |

| 52.44 | C3 (

Self-Validating Protocol: High-Resolution NMR

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous

containing 0.03% v/v Tetramethylsilane (TMS).-

Causality: Anhydrous solvent is non-negotiable. Residual water in

resonates at ~1.56 ppm, which would directly obscure the critical C2 and C4 diastereotopic multiplets (1.48–1.60 ppm).

-

-

Acquisition: Tune the probe to

H (600 MHz) and -

Validation: Verify the TMS peak is locked at exactly 0.00 ppm. Confirm the integration ratio of the aromatic region (5H) against the terminal methyl group (3H) is exactly 5:3.

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry provides both exact mass confirmation (via HRMS) and structural connectivity (via EI-MS fragmentation). The High-Resolution Mass Spectrometry (ESI-TOF) calculated for

In standard Gas Chromatography-Mass Spectrometry (GC-MS) using 70 eV Electron Impact (EI), aliphatic amines undergo rapid

Caption: Electron Ionization (EI) mass fragmentation pathways of 1-phenylpentan-3-amine.

Table 3: Key EI-MS Fragments

| m/z | Ion Identity | Formation Mechanism |

|---|

| 163 |

Self-Validating Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Dilute the amine to 1 mg/mL in GC-grade dichloromethane.

-

Chromatography: Inject 1 µL in split mode (10:1) onto a standard non-polar column (e.g., HP-5MS). Use an initial temperature of 70°C (hold 2 min), ramping at 15°C/min to 280°C.

-

Causality: The low initial temperature focuses the volatile amine on the column head, while the rapid ramp prevents peak tailing—a common artifact caused by primary amines interacting with active silanol groups on the column phase.

-

-

Validation: Ensure the base peak is m/z 58. Crucially, verify the absolute absence of m/z 162, which would indicate unreacted 1-phenylpentan-3-one starting material[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized primarily to confirm the functional group transformation from the ketone precursor to the primary amine.

Table 4: Key FT-IR Vibrational Assignments

| Wavenumber (

Self-Validating Protocol: FT-IR (ATR Method)

-

Background: Collect a background spectrum of a clean diamond Attenuated Total Reflectance (ATR) crystal.

-

Application: Apply 1-2 drops of neat liquid 1-phenylpentan-3-amine directly onto the crystal.

-

Causality: ATR is strictly preferred over KBr pellets for liquid amines. Amines are hygroscopic; preparing a KBr pellet introduces atmospheric moisture, which artificially broadens the N-H stretching region and obscures the distinct primary amine doublet.

-

-

Validation: The spectrum must show the N-H doublet. The ultimate self-validating check is the absolute absence of a sharp, intense peak at ~1715

(C=O stretch). Its presence immediately flags incomplete reductive amination of the ketone precursor[5].

References

- Benchchem. "Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents." Benchchem Technical Guides.

- Govindaraju, K., et al. "Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves." Phytochemistry Letters, 2024.

- "Ligand-Enabled C(sp3) Hydroxylation." Supplementary Information & NMR Spectral Data, Scribd.

Sources

1-Phenylpentan-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

1-Phenylpentan-3-amine (CAS: 57707-67-2), also known as 1-ethyl-3-phenylpropylamine, is a primary aliphatic amine characterized by a flexible phenylpropyl framework. In contemporary medicinal chemistry, this compound serves as a highly versatile building block and pharmacophore. It has gained significant traction in the development of central nervous system (CNS) active agents and cardiovascular therapeutics, most notably as a structurally simplified, synthetically accessible analogue of complex vasorelaxant alkaloids like schwarzinicine A[1].

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic workflows, and receptor-level pharmacological mechanisms, designed to support researchers in drug design and assay development.

Physicochemical and Structural Properties

The molecular architecture of 1-phenylpentan-3-amine consists of a lipophilic phenyl ring separated from a primary amine by an ethyl bridge, with an additional ethyl group extending from the stereocenter. This specific spatial arrangement confers a balance of lipophilicity and hydrogen-bonding capacity, making it an ideal candidate for penetrating lipid bilayers and interacting with transmembrane receptor pockets.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 1-Phenylpentan-3-amine |

| Common Synonyms | 1-ethyl-3-phenylpropylamine; 3-amino-1-phenylpentane |

| CAS Registry Number | 57707-67-2 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Monoisotopic Mass | 163.1361 Da |

| Storage Conditions | Inert atmosphere, dark place, room temperature |

Data aggregated from authoritative chemical registries and supplier documentation[2],,[3].

Spectroscopic Characterization

Accurate structural validation is critical before utilizing this compound in downstream biological assays. The ¹H NMR profile is highly distinctive due to the splitting patterns generated by the chiral center at C3.

Table 2: ¹H NMR Spectroscopic Assignments (600 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| 7.30 – 7.25 | Multiplet (m) | 2H | Aromatic protons (meta) |

| 7.22 – 7.15 | Multiplet (m) | 3H | Aromatic protons (ortho, para) |

| 2.79 – 2.71 | Multiplet (m) | 1H | α-proton (CH-NH₂) |

| 2.69 – 2.59 | Multiplet (m) | 2H | Benzylic protons (Ph-CH₂) |

| 1.79 – 1.72 | Multiplet (m) | 1H | Aliphatic chain (CH₂) |

High-Resolution Mass Spectrometry (HRMS ESI-TOF) confirms the structure with a calculated [M+H]⁺ of 164.1439[4].

Synthetic Workflows: Reductive Amination

The most robust and scalable method for synthesizing 1-phenylpentan-3-amine (and its N-substituted derivatives) is the reductive amination of 1-phenylpentan-3-one[5]. The following protocol is designed as a self-validating system , ensuring high chemoselectivity and minimizing over-reduction.

Step-by-Step Methodology

-

Iminium Ion Formation: Dissolve 1-phenylpentan-3-one (1.0 eq) in anhydrous dichloromethane (DCM). Causality for Anhydrous Conditions: Water is a byproduct of imine condensation; its presence shifts the equilibrium backward, severely depressing the yield. Add ammonium acetate (for primary amines) or a primary amine (e.g., benzylamine, 1.1 eq) alongside a catalytic amount of glacial acetic acid[5]. Mechanistic Role: The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity for nucleophilic attack, while simultaneously buffering the solution to prevent premature reduction.

-

Selective Reduction: Stir for 1 hour at room temperature. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions[5]. Causality for Reagent Selection: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion rather than the unreacted ketone. This prevents the formation of 1-phenylpentan-3-ol as an unwanted byproduct.

-

Validation & Workup: Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the UV-active ketone spot disappears and a ninhydrin-active amine spot emerges. Quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride[5]. Extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.

Fig 1: Stepwise reductive amination workflow for synthesizing 1-phenylpentan-3-amine derivatives.

Pharmacological Significance and Receptor Modulation

1-Phenylpentan-3-amine is not merely a synthetic intermediate; its core structure is a potent pharmacophore. Recent pharmacological studies have utilized this scaffold to synthesize N-phenethyl-1-phenylpentan-3-amine, a simplified analogue of the natural alkaloid schwarzinicine A[1].

Mechanism of Action: TRPC Channel Inhibition

In isolated rat aorta models, derivatives of 1-phenylpentan-3-amine exhibit profound vasorelaxant properties . Unlike classical L-type calcium channel blockers (e.g., nifedipine), these analogues act as inhibitors of Transient Receptor Potential Canonical (TRPC) channels[1].

-

Causality of Relaxation: By blocking TRPC channels (specifically TRPC3/4/5), the compound attenuates the influx of extracellular Ca²⁺. This blockade uncouples the excitation-contraction mechanism in vascular smooth muscle cells, leading to a significant reduction in vascular tone and subsequent vasorelaxation[1]. The efficacy (Emax) of these analogues is comparable to established non-selective TRPC inhibitors like SKF96365[1].

Fig 2: Mechanism of action for vasorelaxation via TRPC channel inhibition by amine analogues.

Handling, Stability, and Storage

To maintain the chemical integrity of 1-phenylpentan-3-amine for sensitive biological assays, strict storage protocols must be adhered to:

-

Atmospheric Sensitivity: As a primary aliphatic amine, it is highly susceptible to reacting with atmospheric carbon dioxide to form carbamate salts, which manifest as a white crust or cloudiness in the liquid.

-

Storage Protocol: The compound must be flushed with an inert gas (Argon or Nitrogen) after every use. It should be stored in a tightly sealed, amber glass vial in a dark place at room temperature to prevent photo-oxidation[3].

References

Sources

1-Phenylpentan-3-amine CAS number lookup and basic data

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-Phenylpentan-3-amine (CAS: 57707-67-2)

Executive Summary

1-Phenylpentan-3-amine (CAS: 57707-67-2), also known by its IUPAC designation 1-phenylpentan-3-amine or synonymously as 1-ethyl-3-phenylpropylamine, is a highly versatile aliphatic primary amine featuring a privileged phenylpropyl scaffold[1],[2]. In contemporary medicinal chemistry, this structural motif is heavily utilized as a critical intermediate in the synthesis of central nervous system (CNS) active agents and complex alkaloid analogues[3]. This whitepaper provides a rigorous physicochemical profile, details a self-validating synthetic protocol via reductive amination, and explores its downstream pharmacological applications.

Physicochemical Profiling & Structural Data

Accurate baseline data is critical for downstream assay development and synthetic scaling. The following table consolidates the verified physicochemical properties of 1-phenylpentan-3-amine[1],[2].

| Property | Value / Description |

| Chemical Name | 1-Phenylpentan-3-amine |

| CAS Registry Number | 57707-67-2 |

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| Monoisotopic Mass | ~163.136 Da |

| Common Synonyms | 1-ethyl-3-phenylpropylamine; 3-Amino-5-phenylpentane |

| Physical State | Colorless to pale yellow liquid (Standard ambient temperature and pressure) |

| Solubility Profile | Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol; poorly soluble in aqueous media. |

Synthetic Methodologies: The Reductive Amination Workflow

Synthesizing primary amines directly from ketones using ammonia gas or ammonium salts is notoriously problematic. The resulting primary amine is significantly more nucleophilic than the starting ammonia, leading to uncontrolled over-alkylation and the formation of complex mixtures of secondary and tertiary amines.

To circumvent this, we employ a self-validating, two-step protocol utilizing benzylamine as a traceless protecting group[4],[3]. This ensures absolute selectivity for the primary amine product.

Step-by-Step Protocol: Synthesis of 1-Phenylpentan-3-amine

Phase 1: Synthesis of N-Benzyl-1-phenylpentan-3-amine (Protected Intermediate)

-

Reagent Preparation: Dissolve 1.0 equivalent of 1-phenylpentan-3-one in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[4].

-

Imine Condensation: Add 1.1 equivalents of benzylamine, followed by a catalytic amount of glacial acetic acid.

-

Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, dramatically increasing its electrophilicity and accelerating the nucleophilic attack by benzylamine to form the iminium ion[4].

-

-

Selective Reduction: Stir the mixture at room temperature for 1 hour. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) in portions[3].

-

Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it unreactive toward the starting ketone at room temperature, yet sufficiently reactive to selectively reduce the highly electrophilic iminium intermediate[3].

-

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM, dry over anhydrous MgSO4, and concentrate in vacuo[4].

Phase 2: Catalytic Debenzylation (Self-Validating Deprotection)

-

Hydrogenation Setup: Dissolve the crude N-benzyl-1-phenylpentan-3-amine in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Reaction: Purge the reaction vessel and stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

-

Causality: The benzyl group is selectively cleaved via hydrogenolysis. Because the primary amine cannot undergo further alkylation under these reducing conditions, this step acts as a self-validating control mechanism, guaranteeing 100% primary amine selectivity.

-

-

Isolation: Filter the mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to afford pure 1-phenylpentan-3-amine[3].

Caption: Synthetic workflow of 1-phenylpentan-3-amine via a self-validating reductive amination.

Pharmacological Relevance & Downstream Applications

Beyond its utility as a generic building block, the 1-phenylpentan-3-amine core is highly valued in the synthesis of neuroactive and cardiovascular agents[3]. A prominent application is its use in the development of simplified analogues of Schwarzinicine A , a bioactive alkaloid isolated from the leaves of Ficus schwarzii[5].

Researchers have successfully synthesized N-phenethyl-1-phenylpentan-3-amine by subjecting 1-phenylpentan-3-one to reductive amination with phenethylamine[5],[6]. This synthesized analogue leverages the 1-phenylpentan-3-amine scaffold to mimic the complex multi-ring system of the natural product.

Mechanism of Action: The analogue exhibits potent vasorelaxant properties. It achieves this by attenuating intracellular calcium influx through the direct inhibition of Transient Receptor Potential Canonical (TRPC) channels (specifically subtypes TRPC3, TRPC4, TRPC5, and TRPC6) as well as Orai channels[5],[6]. This blockade prevents calcium-dependent smooth muscle contraction, leading to significant aortic relaxation.

Caption: Pharmacological pathway of 1-phenylpentan-3-amine derivatives in vasorelaxation.

Analytical Validation (Quality Control)

To ensure the structural integrity of the synthesized 1-phenylpentan-3-amine, orthogonal analytical techniques must be utilized:

-

1H NMR (CDCl3): Validation is confirmed by the complete disappearance of the benzylic protons (typically a singlet around 3.8 ppm) from the intermediate, and the emergence of the primary amine protons (a broad singlet integrating to 2H, typically between 1.2–1.5 ppm, which is exchangeable with D2O).

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry should yield an[M+H]+ peak at m/z 164.1434 (calculated for C11H18N+).

References

-

PubChem. "3-Amino-5-Phenylpentane | C11H17N | CID 5195771". Source: National Center for Biotechnology Information. URL:[Link]

-

Krishnan et al. (2023). "Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii". Source: ResearchGate. URL:[Link]

Sources

- 1. 1-phenylpentan-3-amine | 57707-67-2 [sigmaaldrich.com]

- 2. 3-Amino-5-Phenylpentane | C11H17N | CID 5195771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Phenylpentan-3-one | 20795-51-1 | Benchchem [benchchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

Novel substituted phenethylamine synthesis and discovery

An In-Depth Technical Guide to Novel Substituted Phenethylamine Synthesis and Discovery

Executive Summary

The resurgence of interest in serotonergic neurotherapeutics has positioned substituted phenethylamines at the forefront of modern neuropsychiatric drug discovery. Unlike rigid ergolines or metabolically labile tryptamines, the phenethylamine scaffold offers a highly modular framework for tuning receptor affinity, efficacy, and functional selectivity at the 5-Hydroxytryptamine 2A receptor (

Structural Pharmacology & Target Engagement

The Receptor Architecture and SAR

The

The classical phenethylamine pharmacophore relies heavily on the 2,5-dimethoxy substitution pattern. Conformational analysis reveals a strict geometric requirement for optimal receptor engagement: the lone pair electrons of the 2-oxygen must be oriented syn, while the 5-oxygen lone pairs must be anti relative to the ethylamine side chain[3].

Recent cryo-EM structural elucidations have identified a critical hydrophobic tunnel lateral to the orthosteric binding site, situated between transmembrane helices 4 and 5 (TM4 and TM5)[4]. Substituents at the 4-position of the phenyl ring containing at least four heavy atoms are required to deeply penetrate this tunnel, forming stabilizing interactions that exponentially increase agonist potency and efficacy[4].

Functional Selectivity: vs. -Arrestin-2

A paradigm shift in phenethylamine discovery is the concept of biased agonism. The

In vivo studies, utilizing the murine Head-Twitch Response (HTR) as a proxy for hallucinogenic potential, have conclusively shown that

Figure 1: Divergent 5-HT2A intracellular signaling pathways defining functional selectivity.

Quantitative SAR Data Summary

To guide rational drug design, the following table synthesizes the pharmacological profiles of benchmark phenethylamines and their functional readouts based on recent assay data[8],[9],[7].

| Compound Class / Prototype | Pathway Bias Profile | Key Structural Determinant | ||

| 2C-B (Model Agonist) | ~1.0 – 1.5 nM ( | 70% – 84% | Balanced | 4-bromo, 2,5-dimethoxy core |

| 25CN-NBOH | High Affinity (Sub-nM) | High | N-benzyl hydroxyl, 4-cyano | |

| 4-Alkoxy-2,6-dimethoxy | 32 – 3400 nM ( | 16% – 84% | Variable | Extended 4-alkoxy chain |

| 1,2-Cyclized Phenethylamines | Low | N/A | Constrained ethylamine linker |

Synthetic Methodologies: The Henry-Reduction Paradigm

The most robust and scalable route to substituted phenethylamines is the Henry reaction (nitroaldol condensation) followed by potent reduction[7]. This two-step sequence allows for the rapid generation of a primary amine scaffold, which can subsequently be modified via electrophilic aromatic substitution (EAS) or reductive amination.

Figure 2: Standard synthetic workflow for 2,5-dimethoxy-4-substituted phenethylamines.

Experimental Protocol: Synthesis of a Model Phenethylamine (2C-B Precursor)

Note: This protocol describes the synthesis of the un-halogenated core (2C-H) and subsequent bromination, serving as a universal template for 4-substituted discovery libraries.

Step 1: Henry Condensation (Formation of 2,5-dimethoxy-

-

Reagents: Combine 2,5-dimethoxybenzaldehyde (1.0 eq) and nitromethane (3.0 eq) in a round-bottom flask.

-

Catalysis: Add anhydrous ammonium acetate (0.2 eq) and glacial acetic acid (solvent, 3 mL/g of aldehyde).

-

Causality: Ammonium acetate acts as a basic catalyst to deprotonate nitromethane, forming the reactive nitronate anion. Glacial acetic acid provides a slightly acidic bulk medium that prevents the polymerization of the highly reactive nitrostyrene product.

-

-

Reaction: Reflux the mixture under inert atmosphere (

) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -

Isolation: Cool the reaction in an ice bath. The nitrostyrene will precipitate as bright yellow/orange crystals. Filter, wash with cold isopropanol, and dry in vacuo.

Step 2: Reduction (Formation of 2,5-dimethoxyphenethylamine / 2C-H)

-

Preparation: Suspend Lithium Aluminum Hydride (

, 3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under strictly anhydrous conditions.-

Causality:

is required to fully reduce both the alkene double bond and the nitro group to a primary amine. Weaker reducing agents (like

-

-

Addition: Dissolve the nitrostyrene from Step 1 in anhydrous THF and add dropwise to the

suspension, maintaining the temperature below 10°C to control the violent exotherm. -

Reflux: Once addition is complete, bring the mixture to a gentle reflux for 4 hours.

-

Quenching (Self-Validating Fieser Method): Cool to 0°C. Sequentially add

mL water,

Step 3: Electrophilic Aromatic Substitution (Bromination to 2C-B)

-

Reaction: Dissolve the 2C-H freebase in glacial acetic acid. Add elemental bromine (

, 1.05 eq) dissolved in acetic acid dropwise at room temperature.-

Causality: The 2,5-methoxy groups strongly activate the aromatic ring via electron donation, directing the incoming electrophile exclusively to the para position relative to the 2-methoxy group (the 4-position). No Lewis acid catalyst is required due to this high electron density.

-

-

Isolation: The hydrobromide salt of the 4-bromo product will spontaneously precipitate. Filter and recrystallize from boiling ethanol.

In Vitro Pharmacological Evaluation

To determine the functional profile of synthesized phenethylamines, robust cell-based assays must be employed. The calcium mobilization assay is the gold standard for quantifying

Protocol: FLIPR Calcium Mobilization Assay ( Pathway)

This protocol utilizes a self-validating system to ensure the observed signal is strictly receptor-mediated.

-

Cell Preparation: Seed HEK293 or NIH-3T3 cells stably expressing the human

into poly-D-lysine-coated 96-well plates at a density of 70,000 cells/well[8]. Incubate overnight at 37°C, 5%-

Causality: Stable transfection ensures uniform receptor density across the plate, eliminating transient transfection variability which can skew

calculations.

-

-

Dye Loading: Remove media and wash cells with HEPES-buffered Hank's Balanced Salt Solution (HBSS). Add 100

L of a calcium-sensitive dye solution (e.g., Fluo-4 AM) containing probenecid. Incubate for 1 hour at 37°C.-

Causality: The acetoxymethyl (AM) ester form of the dye is lipophilic, allowing cell permeation. Intracellular esterases cleave the AM group, trapping the fluorophore inside. Probenecid inhibits multidrug resistance transporters, preventing the dye from being pumped out.

-

-

Self-Validating Controls:

-

Positive Control: Serotonin (5-HT) at 10

M to define 100% -

Negative/Antagonist Control: Pre-incubate a subset of wells with Ketanserin (1

M, a selective

-

-

Ligand Addition & Measurement: Using a Fluorescence Imaging Plate Reader (FLIPR), record baseline fluorescence for 10 seconds. Automatically inject the test phenethylamines (concentration-response curve from

to -

Data Analysis: Normalize peak relative fluorescence units (RFU) to the 5-HT maximal response. Plot concentration-response curves using non-linear regression (four-parameter logistic equation) to derive

(potency) and

References[1] Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFKITcGJ1GHu6qU5z51YGmQ6j5-zo72UtH5LUg8mEj6wbC6DUfHQE40IYFaze4tsqbKu95WqyFZuqckUhKuNWVjU_FP1FgdNxGlOsyc5Wvl4NQ-c5S575Q9bSHfYhP2h-0VtsMuYmYgH6IqI=[2] Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Biomolecules & Therapeutics - KoreaScience. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfKo9FwZXRM4YAj4imjHaNrusy07vxxJMsTCNCoFSfifRFqdplostnqZcZ8NtZFWx9P_FkLPU0cTxFzcxwtHIlvBMCvU35f4uizeXbemVIBUJfxq5SJtwpxZJXQKKejFD-REXmDFdUq3fiS17dBrgjF4EWFPgaOw==[3] Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnA4VXlNsthbrY6rc2MAJwqUD3PTjC_510n5Q3_lLJp8FYE6JimVsw-FENaOonCY-eGkmMaD5ouOrqFMwJdugYR3L8XykIsiSKW-9U0DroOFT6hnjGTFYA_hGyFSf_02LSOJeTB_W69Scx9GpicNWc1dngF-q0QVLNOWlkPqeCmSPhDSE=[4] Exploring a Druggable Hydrophobic Tunnel in the 5-HT2A Receptor with Potent Phenethylamines | ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGERQFq5srTqZ6tkzhwWZ3haTMQgFS5k2pIpGG0VTbfuDkTrkPHqQSdod3LmmMdosvp0knaqx2B7G4f_EfK5AJtwIwffWAZbXBJiFPON_9rOo0OYGARmRgcLdqmZhlw7-eZoz7Jo93Kq_216wURgXF[8] Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa0XYY19bJMNU6Ea3k8NfOlry046zCSohpjJFapuJWFYLvvVtpNdgbAWaEQLBVw00_t65RMRl02l8Ro5QsIh7l7vqKiAzrcztz_1pmqYRDEM6Ykf8PhkzkmNCrV_91eFQrg8KYBs8UJOXUHRJR6Nh6kCjuLpjBMahRrd5y0kLG8V-X5j1xMX_sqWnvBXHz-gKxObEqGQ==[5] Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGfVXW0V9wq9kqsK7655U_EIFFNaPzm5yMCXS5A8oYFK4PaEx8K8_AEQqtnTlnSQQy14ldNQXAMWLyH-fipJ7i8Q9vzZ6OkrPrIA8SiiIzMVueoTenr-UHFskVvbctIQpjeEVat0eRGBOvnc-K[6] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuTogP1hHvlImp3Y18NlOx4w0qidPx0YFpsr8pQbyXosaS_Br0Xa5yG3FLmNEvcrgQ-ovs44CvU3s6YEJoEbpmrtXd1Ac9Loo-EbLp7aIpBb9Xk3XUBP9tY_8Zw0YU7kz78DVva43S59h26MIM[9] Assessing Modern AI-Driven Protein-Ligand Modeling with Phenethylamine and Tryptamine Psychedelics - MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6XP4xuFYvusTizIEgawlI8RV8Hlw5a1fyqm9B-43IRS_piAWHKDqc-oqaYFpbhvX5MBQyNsrU1m-BKNOAopFrq7KJNBlcQoMsZz0dmv4eZ-W5Vr6cAm6rfueVYru2Sw==[7] Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - ACS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgycO7GPR5KclCHhp4EMt4AyCgHKA9x4FoqpZJBdHvb7-75v1mNywG13kK7wfwy3ULIoUGNzNiXXViVOfjsmrP0YFE-1psJ2pkEZ9H47iq9bPCMhca7Bu7xtQU8UAk7fZ667wfTQLnlD48yBNFtm4Y

Sources

- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Whitepaper: A Preliminary In-Silico Modeling Protocol for 1-Phenylpentan-3-amine as a Potential CNS-Active Agent

Abstract

This technical guide provides a comprehensive framework for the preliminary in-silico investigation of 1-Phenylpentan-3-amine, a small molecule of interest for its potential activity within the central nervous system (CNS). Synthetically accessible via the reductive amination of 1-Phenylpentan-3-one[1][2], its structural motifs suggest a potential interaction with neuroactive targets. We present a structured, field-proven workflow for researchers and drug development professionals to perform initial computational modeling. This guide details ligand and target preparation, molecular docking simulations, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to be self-validating and are grounded in established computational chemistry principles, providing a robust foundation for early-stage drug discovery and hypothesis generation.

Introduction: The Rationale for In-Silico Investigation

The discovery and development of novel therapeutics for CNS disorders remain a significant challenge in modern medicine. Small molecules capable of modulating neuronal excitability are of particular interest. 1-Phenylpentan-3-amine emerges as a candidate for investigation due to its structural relationship to known neuroactive compounds. Its parent ketone, 1-Phenylpentan-3-one, is a versatile synthetic intermediate[1][3], and the subsequent amine derivatives are being explored for their potential as anticonvulsant agents. Preliminary hypotheses suggest these compounds may exert their effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain[1].

Before committing to resource-intensive chemical synthesis and biological screening, in-silico modeling offers a rapid, cost-effective, and powerful approach to evaluate the plausibility of this hypothesis. By simulating the interaction between 1-Phenylpentan-3-amine (the ligand) and its putative biological target, we can predict binding affinity, identify key molecular interactions, and assess the compound's drug-like properties. This guide establishes a foundational workflow for this preliminary computational assessment.

Core Methodologies in Computational Drug Discovery

The in-silico workflow presented herein is built upon three pillars of computational chemistry:

-

Target Identification & Validation: The process begins with identifying a plausible biological target. Based on the therapeutic indication (e.g., anticonvulsant activity), existing literature, and structural homology to known drugs, a protein target is selected. For 1-Phenylpentan-3-amine, the GABA-A receptor is a compelling starting point[1].

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The output, a "binding score" or "binding energy," provides a quantitative estimate of the binding affinity. This allows for the ranking of different compounds and the detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

-

ADMET Prediction: A molecule's therapeutic potential is determined not only by its target affinity but also by its pharmacokinetic and safety profile. ADMET models use a compound's structure to predict its properties, such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicities. This early-stage profiling is critical for identifying potential liabilities and de-risking a drug discovery program.

The In-Silico Modeling Workflow: A Strategic Overview

Our workflow is designed as a logical sequence of steps, moving from initial setup to data generation and analysis. This systematic process ensures reproducibility and provides a clear path for decision-making.

Caption: High-level workflow for the in-silico evaluation of 1-Phenylpentan-3-amine.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for executing the preliminary in-silico analysis. The causality for each step is explained to provide context for the experimental choices.

Protocol: Ligand Preparation

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. A proper 3D conformation with a correct protonation state is essential for calculating realistic interactions.

-

Obtain 2D Structure: Draw 1-Phenylpentan-3-amine using a chemical sketcher like ChemDraw or MarvinSketch. Alternatively, obtain its structure from a chemical database like PubChem.

-

Convert to 3D: Use the "Clean in 3D" or equivalent function in your chemical editor to generate an initial three-dimensional structure.

-

Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step refines the bond lengths, angles, and dihedrals to find a low-energy conformation.

-

Assign Protonation State: At physiological pH (7.4), the primary amine group of 1-Phenylpentan-3-amine will be protonated (-NH3+). Ensure this is correctly represented in the structure.

-

Save in Required Format: Save the final, prepared ligand structure in a format compatible with your docking software (e.g., .pdbqt for AutoDock Vina). This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol: Target Preparation (GABA-A Receptor)

Rationale: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared to accurately model electrostatic and steric interactions.

-

Retrieve Protein Structure: Download a suitable crystal structure of the human GABA-A receptor from the PDB (). A structure co-crystallized with a known ligand in the binding site of interest is ideal.

-

Clean the PDB File:

-

Remove all water molecules. Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding.

-

Remove any co-factors, ions, or existing ligands from the binding site to make it available for the new ligand.

-

If the protein is a multimer, isolate the chain(s) that form the binding pocket of interest.

-

-

Prepare the Protein:

-

Add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are critical for hydrogen bonding.

-

Assign partial charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.

-

Merge non-polar hydrogens to reduce computational complexity.

-

-

Define the Binding Site (Grid Box Generation): The docking search space must be defined. Center a 3D grid box around the known binding pocket. The size of the box should be large enough to accommodate the ligand and allow it some rotational and translational freedom.

Caption: The molecular docking workflow using AutoDock Vina.

Protocol: ADMET and Physicochemical Profiling

Rationale: Early assessment of drug-like properties is essential to avoid late-stage failures. Web-based tools provide rapid predictions based on a vast database of existing drug properties.

-

Obtain SMILES String: Convert the structure of 1-Phenylpentan-3-amine into its SMILES (Simplified Molecular-Input Line-Entry System) representation. (e.g., CCC(N)CCC1=CC=CC=C1).

-

Use Web Server: Input the SMILES string into a comprehensive ADMET prediction server, such as SwissADME ().

-

Execute Analysis: Run the prediction models provided by the server.

-

Collect Data: Tabulate the key predicted properties, focusing on:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

-

Pharmacokinetics: GI absorption (predicted as High/Low), Blood-Brain Barrier (BBB) permeation (predicted as Yes/No).

-

Drug-likeness: Qualitative alerts for non-drug-like features (e.g., PAINS - Pan-Assay Interference Compounds).

-

Medicinal Chemistry: Synthetic accessibility score.

-

Data Presentation and Interpretation

Molecular Docking Results

The primary outputs from the docking simulation are the binding affinity and the predicted binding pose.

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -7.5 kcal/mol (Example) | A more negative value indicates stronger predicted binding. Values < -6.0 kcal/mol are generally considered promising for initial hits. |

| Key Interactions | Hydrogen bond with SER240; Hydrophobic interactions with TRP149, PHE200 | Identifies the specific amino acid residues that stabilize the ligand. This is crucial for understanding the structure-activity relationship (SAR). |

Predicted ADMET & Physicochemical Properties

The data from the ADMET analysis should be summarized to provide a holistic view of the molecule's potential.

| Property | Predicted Value | Acceptable Range/Interpretation |

| Molecular Weight | 163.26 g/mol | < 500 Da (Passes Lipinski's Rule) |

| LogP | 2.45 | < 5 (Passes Lipinski's Rule); indicates good membrane permeability. |

| H-Bond Donors | 1 | < 5 (Passes Lipinski's Rule) |

| H-Bond Acceptors | 1 | < 10 (Passes Lipinski's Rule) |

| GI Absorption | High | Favorable for oral administration. |

| BBB Permeant | Yes | Essential for a CNS-active drug. |

| Synthetic Accessibility | 2.1 | A score closer to 1 is easier to synthesize; this is considered readily accessible. |

Conclusion and Future Directions

This guide outlines a robust preliminary in-silico workflow to assess 1-Phenylpentan-3-amine as a potential CNS-active agent. The described protocols for ligand and target preparation, molecular docking, and ADMET profiling provide a foundational dataset for hypothesis-driven drug discovery.

If the results from this preliminary modeling are promising (i.e., strong predicted binding affinity to the GABA-A receptor and a favorable ADMET profile), the next logical steps would include:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

-

In-Vitro Validation: Synthesis of the compound followed by binding assays and functional assays to confirm the computational predictions.

-

Structure-Activity Relationship (SAR) Studies: In-silico modeling of rationally designed analogs to explore how structural modifications impact binding and ADMET properties.

By front-loading drug discovery projects with these computational techniques, researchers can better allocate resources, prioritize the most promising candidates, and accelerate the journey from concept to clinic.

References

-

Title: 1-Phenylpentan-3-one Source: PubChem, National Institutes of Health URL: [Link]

- Source: Google Patents (KR101644016B1)

-

Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: RSC Publishing URL: [Link]

-

Title: 3-Methyl-1-phenylpentan-3-amine Source: PubChem, National Institutes of Health URL: [Link]

-

Title: In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets Source: Biosciences Biotechnology Research Asia URL: [Link]oyl-phenyl-thiourea-against-anti-inflammatory-drug-targets/)

Sources

Synthesis of 1-Phenylpentan-3-amine: A Technical Guide to Chemocatalytic and Biocatalytic Methodologies

Executive Summary

1-Phenylpentan-3-amine and its N-substituted derivatives represent a highly versatile class of building blocks in modern medicinal chemistry. Due to their structural homology with endogenous neuroactive compounds, these aliphatic amines are critical intermediates in the development of central nervous system (CNS) modulators, particularly those targeting GABA_A receptors for anticonvulsant applications[1].

The synthesis of 1-phenylpentan-3-amine is primarily achieved through the reductive amination of the precursor ketone, 1-phenylpentan-3-one. This whitepaper provides an in-depth, comparative analysis of two divergent synthetic strategies: Chemocatalytic Reductive Amination (yielding racemic mixtures or N-substituted variants) and Biocatalytic Asymmetric Amination (yielding enantiopure primary amines). By elucidating the mechanistic causality behind reagent selection and reaction conditions, this guide serves as a self-validating framework for researchers scaling these syntheses in the laboratory.

Mechanistic Pathways & Strategic Divergence

The transformation of 1-phenylpentan-3-one into its corresponding amine hinges on the transient formation of an imine or iminium intermediate, followed by a stereochemically controlled hydride transfer.

Route A: Chemocatalytic Reductive Amination

The chemocatalytic route is the cornerstone of generating diverse libraries of N-substituted 1-phenylpentan-3-amines[1]. The reaction utilizes a primary amine (e.g., benzylamine or phenethylamine) and a mild reducing agent, typically sodium triacetoxyborohydride (

Mechanistic Causality:

The choice of

Route B: Biocatalytic Asymmetric Amination

For research requiring strict stereocontrol, traditional chemocatalysis often necessitates separate, low-yield chiral resolution steps. Biocatalysis bypasses this via Amine Dehydrogenases (AmDHs)[3]. Engineered from wild-type amino acid dehydrogenases (such as phenylalanine dehydrogenase from Rhodococcus sp.), specific AmDH variants have been evolved to accept "bulky-bulky" ketones like 1-phenylpentan-3-one[4].

Mechanistic Causality:

AmDHs utilize ammonia as a nitrogen source and NADH as a hydride donor. To make the process atom-economic and self-sustaining, an ammonium formate buffer is used. This buffer serves a dual purpose: it provides the necessary ammonia nucleophile and acts as the sacrificial reductant for a coupled Formate Dehydrogenase (FDH) enzyme, which continuously recycles

Synthetic Workflows

Caption: Divergent synthetic workflows for 1-phenylpentan-3-amine from 1-phenylpentan-3-one.

Experimental Protocols

Protocol 1: Chemocatalytic Synthesis of N-Phenethyl-1-phenylpentan-3-amine

This protocol utilizes a self-validating acid-base workup to ensure the isolation of the basic amine from unreacted neutral ketone.

-

Reaction Setup: To a rigorously dried round-bottom flask under an inert argon atmosphere, add 1-phenylpentan-3-one (1.0 equiv, e.g., 206 mg, 1.27 mmol) dissolved in anhydrous 1,2-dichloroethane (5 mL)[2].

-

Imine Formation: Add phenethylamine (1.1 equiv, 1.38 mmol) and a catalytic amount of glacial acetic acid (1.0 equiv, 1.31 mmol). Stir the mixture at room temperature for 1 hour. Causality: The 1-hour pre-stir allows the equilibrium to favor iminium formation before the reducing agent is introduced[1].

-

Reduction: Slowly add

(1.6 equiv, 2.04 mmol) in small portions over 15 minutes[2]. Causality: Portionwise addition controls the exothermic hydride transfer and prevents thermal degradation of the intermediate. -

Monitoring: Stir at room temperature for 12–22 hours. Monitor via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent until the ketone spot is consumed[1].

-

Quenching & Workup: Quench the reaction by slowly adding 1 M aqueous NaOH (or saturated

) to neutralize the acetic acid and decompose excess borohydride[1],[2]. Extract the aqueous layer with ethyl acetate ( -

Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the racemic amine as a yellow oil (approx. 72% yield)[2].

Protocol 2: Biocatalytic Synthesis of (R)-1-Phenylpentan-3-amine

This protocol leverages enzymatic specificity, utilizing a coupled-enzyme system for absolute stereocontrol.

-

Buffer Preparation: Prepare a 1 M ammonia/ammonium formate buffer and adjust the pH to 8.5. Causality: A pH of 8.5 is the critical thermodynamic sweet spot; it ensures sufficient unprotonated

is available for nucleophilic attack while maintaining the conformational stability of the AmDH enzyme[3]. -

Cofactor & Enzyme Addition: To the buffer, add the

cofactor to a final concentration of 1 mM. Introduce the engineered Amine Dehydrogenase (e.g., Rs-PhAmDH) and Formate Dehydrogenase (FDH)[3]. -

Substrate Introduction: Add 1-phenylpentan-3-one to a final concentration of 50 mM. (Note: For highly hydrophobic ketones, a co-solvent like 5% v/v DMSO may be required to ensure substrate bioavailability).

-

Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C to 40 °C for 24–48 hours. Causality: Rs-PhAmDH maintains robust thermal stability up to 60 °C, but 30–40 °C prevents the volatilization of the ammonia source[3].

-

Extraction: Basify the mixture to pH >10 using 10 M NaOH to ensure the product amine is fully deprotonated. Extract with methyl tert-butyl ether (MTBE) or dichloromethane. Dry and concentrate to yield the (R)-amine.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics between the chemocatalytic and biocatalytic methodologies based on standardized literature parameters[1],[3],[2].

| Parameter | Route A: Chemocatalytic (Reductive Amination) | Route B: Biocatalytic (AmDH Cascade) |

| Primary Reagents | AmDH, FDH, | |

| Solvent System | Anhydrous DCM or 1,2-Dichloroethane | Aqueous Buffer (pH 8.5) |

| Reaction Time | 12 – 22 hours | 24 – 48 hours |

| Typical Yield | 70% – 85% | >90% (Conversion) |

| Stereoselectivity | Racemic (0% ee) | Strictly (R)-enantiomer (>99% ee) |

| Byproducts | Borate salts, Acetate | |

| Scalability | High (Standard industrial reactors) | Moderate (Requires enzyme immobilization) |

References

-

Knaus, T., et al. (PMC / NIH). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Available at: [Link]

-

MDPI. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii. Phytochemistry Letters. Available at:[Link]

Sources

Executive Summary: The Shift to Precision Manufacturing

Advanced Scalable Architectures for Primary Amine Synthesis

The synthesis of primary amines from ketones is a cornerstone transformation in pharmaceutical manufacturing, particularly for generating chiral centers in active pharmaceutical ingredients (APIs). Historically, this was dominated by metal-catalyzed reductive amination or the reduction of oximes/hydrazones. However, the industrial landscape has shifted fundamentally.

While heterogeneous chemocatalysis remains a workhorse for simple, achiral amines, biocatalysis (specifically Amine Transaminases - ATAs) has emerged as the superior architecture for complex, chiral primary amines. This guide details the engineering principles required to scale both methodologies, with a focus on the mechanistic "why" that dictates process parameters.

Strategic Analysis: Selecting the Synthetic Route

Before initiating a campaign, the synthetic route must be selected based on substrate complexity and stereochemical requirements.

| Feature | Biocatalysis (Transaminases) | Chemocatalysis (Heterogeneous) |

| Target Product | Chiral primary amines (high ee >99%). | Achiral or racemic primary amines. |

| Key Reagent | Amine Donor (e.g., Isopropylamine). | Ammonia ( |

| Conditions | Ambient T/P, Aqueous buffer + Co-solvent.[2] | High T (80-150°C), High P (10-50 bar). |

| Selectivity | Absolute chemoselectivity; no over-alkylation. | Risk of secondary/tertiary amine formation.[3] |

| Scalability | Linear scale-up; limited by solubility/inhibition. | Mass transfer limited ( |

Deep Dive: The Biocatalytic Architecture (Transaminases)

The most scalable method for chiral primary amines utilizes

The Mechanistic Challenge: Equilibrium

The reaction is reversible. The equilibrium constant (

-

The Fix: Use Isopropylamine (IPA) as the amine donor.

-

Causality: The enzyme transfers the amine from IPA to the ketone, converting IPA into acetone . Since acetone is more volatile than the aqueous buffer, it can be continuously removed (or the reaction driven by a massive excess of IPA), shifting the equilibrium to the right (Le Chatelier’s principle).

Pathway Visualization

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme toggles between PLP (aldehyde form) and PMP (amine form) to shuttle nitrogen.

Protocol A: Scalable Biocatalytic Synthesis (The Sitagliptin Paradigm)

Based on the Merck/Codexis process (Savile et al., 2010).[4]

Pre-requisites:

Step-by-Step Methodology:

-

System Preparation: Prepare a buffer solution (0.1 M triethanolamine, pH 8.5). Add PLP (2 g/L) to saturate the enzyme.

-

Amine Donor Addition: Add Isopropylamine (IPA) to a concentration of 1 M. Note: IPA is basic; strictly readjust pH to 8.5 using HCl gas or conc. HCl to prevent enzyme denaturation.

-

Substrate Loading: Dissolve the ketone (e.g., 200 g/L) in DMSO. Add this to the aqueous buffer. The final solvent ratio should be optimized (e.g., 50% DMSO / 50% Aqueous) to maintain substrate solubility without crashing the enzyme.

-

Reaction: Add the transaminase enzyme (5-10 g/L). Stir at 40-45°C.

-

Equilibrium Displacement: If the conversion stalls, apply a slight vacuum (if the reactor allows) to strip the acetone byproduct, or simply rely on the high molar excess of IPA.

-

Workup: Acidify to pH 2 to protonate the amine (making it water-soluble) and extract unreacted ketone with organic solvent (MTBE). Then, basify the aqueous layer to pH 12 and extract the pure chiral amine.

Deep Dive: The Chemocatalytic Architecture (Heterogeneous)

For achiral amines or when enzymes are unavailable, heterogeneous reductive amination is the standard. The critical challenge here is selectivity .

The Mechanistic Challenge: Over-Alkylation

As the primary amine is formed, it becomes a nucleophile. It can react with the imine intermediate or the ketone to form a secondary amine.

-

The Fix: High Ammonia:Substrate ratio (>5:1).

-

Causality: Flooding the system with

ensures that the ketone preferentially reacts with ammonia (forming the primary imine) rather than with the newly formed amine product.

Pathway Visualization

Figure 2: Competitive pathways in reductive amination. Excess ammonia is required to block the red pathway (secondary amine formation).

Protocol B: High-Pressure Heterogeneous Reduction

Self-validating system using Raney Nickel or Pd/C.[7]

Safety Warning: Raney Nickel is pyrophoric. Hydrogen/Ammonia mixtures are explosive. This must be performed in a rated high-pressure autoclave.

Step-by-Step Methodology:

-

Catalyst Loading: Charge the autoclave with Raney Nickel (10-20 wt% loading relative to substrate) under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.

-

Solvent & Ammonia: Add Methanol (solvent). Pump in liquid anhydrous ammonia or add a saturated methanolic ammonia solution. Target a molar ratio of

:Ketone = 10:1. -

Substrate Addition: Pump the ketone into the vessel.

-

Hydrogenation: Pressurize with Hydrogen (

) to 30-50 bar. -

Reaction: Heat to 80-100°C. Stir vigorously (>1000 RPM) to eliminate gas-liquid mass transfer limitations.

-

Monitoring: Monitor

uptake. The reaction is complete when uptake ceases. -

Workup: Cool, vent

/

Process Safety & Engineering

Scaling these reactions requires rigorous engineering controls.

-

Ammonia Handling: In chemocatalysis,

is corrosive and toxic. Double-mechanical seals on agitators are mandatory to prevent leaks. -

Hydrogenation Safety: The "Biot number" and heat release must be calculated. Reductive amination is exothermic. In a runaway scenario, the heat accelerates the reaction, raising pressure until vessel failure. Rupture discs must be sized for multiphase flow.

-

Biocatalytic Waste: While "green," the DMSO/Water mixtures in the Sitagliptin process are difficult to recycle. Modern variations attempt to use immobilized enzymes in flow reactors to minimize solvent use.

References

-

Savile, C. K., et al. (2010).[4][8][9][10] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[8] Link

- The definitive case study on replacing Rh-c

-

Afanasyev, O. I., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857-11911. Link

- Comprehensive review of chemocatalytic methods and selectivity control.

-

Green, R. A., et al. (2019). "Amine Transaminase Engineering for the Synthesis of Chiral Amines." Angewandte Chemie International Edition, 58(11). Link

- Details on equilibrium displacement and donor amine selection.

Sources

- 1. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Methodological & Application

Application Note: Chiral Separation of 1-Phenylpentan-3-amine Enantiomers by HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated methodologies, and self-correcting chromatographic workflows for primary amine enantioseparation.

Introduction & Mechanistic Rationale

1-Phenylpentan-3-amine (also known as 1-ethyl-3-phenylpropylamine) is a chiral primary amine structurally related to phenethylamine and amphetamine derivatives. It serves as a critical intermediate in the synthesis of neuroactive compounds and novel vasorelaxant agents[1]. Because the enantiomers of such amines often exhibit drastically different pharmacodynamic profiles and off-target affinities, achieving baseline enantiomeric resolution is a strict regulatory and scientific requirement during preclinical drug development.

The chiral separation of primary amines presents unique chromatographic challenges. In their free base form, primary amines interact strongly with residual acidic silanol groups on silica-based stationary phases, leading to severe peak tailing, irreversible adsorption, and poor resolution. To overcome this, an analytical scientist must choose between two distinct mechanistic strategies:

-

Host-Guest Complexation (Crown Ether CSPs): This is the gold standard for primary amines. It utilizes a chiral crown ether (e.g., (+)-(18-crown-6)-tetracarboxylic acid) to form a highly specific inclusion complex with the protonated primary amine (-NH3+)[2].

-

Hydrogen Bonding & Steric Fit (Polysaccharide CSPs): An alternative approach utilizing derivatized amylose or cellulose in normal-phase mode. This requires a basic additive (like diethylamine, DEA) to competitively suppress silanol ionization and maintain the analyte in its free base form (-NH2)[3].

Chiral Recognition Pathways

Logical workflow for selecting HPLC chiral stationary phases for primary amines.

Experimental Protocols

Method A: Crown Ether CSP (Primary Recommendation)

Causality: Crown ether columns are specifically designed for primary amines. The separation relies on the formation of three simultaneous hydrogen bonds between the protonated primary amine and the ether oxygens of the crown ether ring[4]. Therefore, an acidic mobile phase is strictly required to ensure complete protonation of 1-Phenylpentan-3-amine.

Materials & Conditions:

-

Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm) or equivalent[5].

-

Mobile Phase: Aqueous Perchloric Acid (HClO4) pH 1.5 / Methanol (90:10, v/v).

-

Flow Rate: 0.4 mL/min.

-

Temperature: 10 °C (Lower temperatures enhance the enthalpic host-guest interaction, drastically improving resolution)[2].

-

Detection: UV at 210 nm.

Step-by-Step Execution:

-

Mobile Phase Preparation: Add concentrated HClO4 dropwise to HPLC-grade water while monitoring with a calibrated pH meter until pH 1.5 is reached. Mix 900 mL of this acidic water with 100 mL of HPLC-grade methanol. Degas via sonication for 15 minutes.

-

System Equilibration: Flush the HPLC system (without the column) with the mobile phase to remove any residual basic additives from previous runs. Install the CROWNPAK column and equilibrate at 0.4 mL/min for at least 45 minutes.

-

Sample Preparation: Dissolve racemic 1-Phenylpentan-3-amine directly in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

Injection & Analysis: Inject 5 µL of the sample. Monitor the baseline for stable UV absorbance and execute the run for 20 minutes.

Method B: Polysaccharide CSP (Normal Phase Alternative)

Causality: If a crown ether column is unavailable, immobilized polysaccharide columns (e.g., CHIRALPAK IA) can be utilized. Because primary amines cause severe tailing on silica, a basic additive (0.1% DEA) is mandatory. DEA competitively binds to active silanol sites and ensures the analyte remains unprotonated, allowing for proper hydrogen bonding and steric insertion into the chiral cavities of the amylose derivative[3].

Materials & Conditions:

-

Column: CHIRALPAK IA (4.6 mm i.d. × 250 mm, 5 µm)[3].

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)[6].

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-